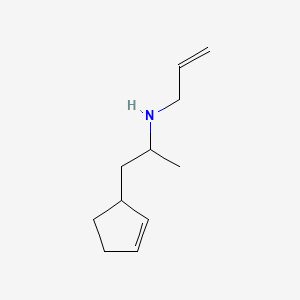
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine: is an organic compound with the molecular formula C11H19N . It is characterized by the presence of an allyl group, a cyclopentenyl ring, and a methylethylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine typically involves the following steps:
Formation of the Cyclopentenyl Ring: The cyclopentenyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Formation of the Methylethylamine Moiety: The methylethylamine moiety can be synthesized through reductive amination of a suitable ketone or aldehyde with methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alkenes.
Applications De Recherche Scientifique
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Allyl-2-(2-cyclopentenyl)-1-methylethanamine
- 2-Cyclopentene-1-ethanamine, α-methyl-N-2-propen-1-yl
Uniqueness
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
67238-63-5 |
|---|---|
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
1-cyclopent-2-en-1-yl-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C11H19N/c1-3-8-12-10(2)9-11-6-4-5-7-11/h3-4,6,10-12H,1,5,7-9H2,2H3 |
Clé InChI |
FQVVVAOZYAATRD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC=C1)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



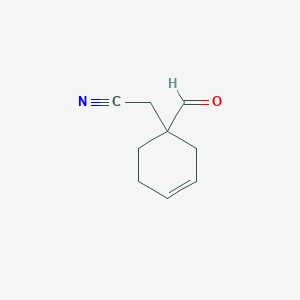
![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
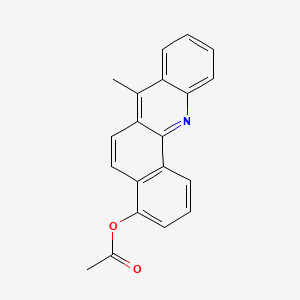
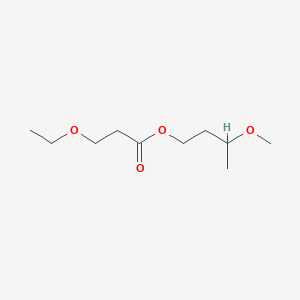
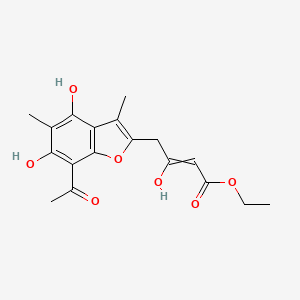
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
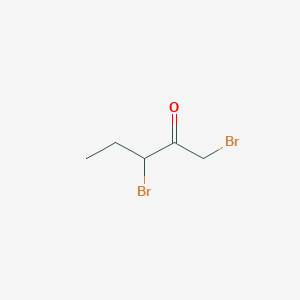

![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
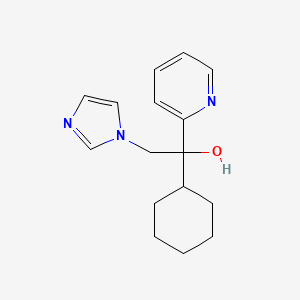
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)

